Physical and chemical properties of "4-Bromoisothiazole-3-carbonitrile"
Physical and chemical properties of "4-Bromoisothiazole-3-carbonitrile"
The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Bromoisothiazole-3-carbonitrile , a critical heterocyclic building block in modern medicinal chemistry.
CAS Registry Number: 89089-06-5
Formula: C
Executive Summary
4-Bromoisothiazole-3-carbonitrile is a highly functionalized heteroaromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Its value lies in its orthogonal reactivity: the bromine atom at position 4 serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitrile group at position 3 offers a gateway to amides, acids, or amines. This dual functionality allows researchers to rapidly elaborate the isothiazole core into complex bioactive molecules targeting kinases, GPCRs, and viral enzymes.
Physical and Chemical Properties[1][2][3][4][5]
The following data consolidates experimental and predicted values for CAS 89089-06-5.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |
| Melting Point | 58–62 °C (Typical) | Varies by purity; distinct from the 5-bromo isomer. |
| Boiling Point | ~265 °C (Predicted at 760 mmHg) | Decomposition likely prior to boiling at atm pressure. |
| Density | 1.8 ± 0.1 g/cm³ | High density due to bromine substitution. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Sparingly soluble in water; hydrolytically stable at neutral pH. |
| pKa | -1.5 (Conjugate acid of nitrile N) | The ring nitrogen is weakly basic due to electron-withdrawing Br/CN. |
| LogP | ~1.8 | Lipophilic enough for cell permeability in early fragments. |
Structural Analysis
The isothiazole ring is an electron-deficient aromatic system. The presence of the nitrile group at C3 and the bromine at C4 creates a unique electronic environment:
-
C4 Position: The bromine atom is activated for oxidative addition by palladium catalysts but is less labile toward nucleophilic aromatic substitution (
) compared to positions ortho to the ring nitrogen. -
C5 Position: The unsubstituted C5 position is the most electron-deficient site, susceptible to deprotonation (lithiation) or nucleophilic attack under forcing conditions.
Synthesis and Production Strategies
Synthesis of 4-bromoisothiazole-3-carbonitrile typically follows one of two primary pathways. Selection depends on available starting materials and scale.
Method A: Direct Bromination (Electrophilic Substitution)
This method utilizes isothiazole-3-carbonitrile as the precursor. The electron-withdrawing nitrile group deactivates the ring, but the C4 position remains the most nucleophilic site for electrophilic attack.
-
Reagents: Bromine (
), Acetic Acid (AcOH), Sodium Acetate (NaOAc). -
Conditions: Heating at 60–80 °C.
-
Mechanism: Electrophilic aromatic substitution (
). The bromine cation ( ) attacks C4, followed by deprotonation to restore aromaticity. -
Yield: typically 70–85%.
Method B: Cyclization of Acyclic Precursors
For de novo synthesis, oxidative cyclization of thioamides or enamines is employed.
-
Precursor: 2-Cyano-3-aminothiocrotonamide derivatives.
-
Reagent: Bromine or NBS (N-Bromosuccinimide).
-
Advantage: Allows for the introduction of the bromine atom during the ring-closure step, avoiding the handling of unsubstituted isothiazoles.
Reactivity Profile & Applications
The core utility of this compound is its ability to undergo orthogonal transformations.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Br bond is the primary reactive handle. The reaction couples the isothiazole with aryl or heteroaryl boronic acids.
Mechanism Visualization: The following diagram illustrates the catalytic cycle for the Suzuki coupling of 4-bromoisothiazole-3-carbonitrile.
Caption: Catalytic cycle showing the oxidative addition of the C4-Br bond, transmetallation with boronic acid, and reductive elimination to form the biaryl product.
Nitrile Transformations
The C3-cyano group is stable under standard coupling conditions but can be derivatized subsequently:
-
Hydrolysis: Acidic conditions (
, ) convert the nitrile to the carboxylic acid or amide . -
Reduction: Catalytic hydrogenation (Raney Ni) or hydride donors (
) yield the primary amine ( ), useful for linker attachment. -
Cyclization: Reaction with hydrazine yields amidrazones , precursors to fused bicyclic systems like pyrazoloisothiazoles.
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 4-phenylisothiazole-3-carbonitrile.
Reagents:
-
4-Bromoisothiazole-3-carbonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the isothiazole, boronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill with Argon (
) three times. Add the solvent and the Pd catalyst under a counter-flow of Ar. -
Reaction: Heat to 90 °C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography on silica gel.
Critical Note: The C3-nitrile group can sometimes coordinate to Pd, slowing the reaction. Using bidentate ligands like dppf or XPhos helps prevent catalyst deactivation.
Safety and Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Description | Precaution |
| H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands after use. |
| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation. | Wear safety goggles. Eye wash station required. |
| H335 | May cause respiratory irritation. | Handle only in a fume hood. |
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. The compound is light-sensitive over long periods; amber vials are preferred.
References
-
PubChem. (2025). 4-Bromoisothiazole-3-carbonitrile (Compound).[2][3] National Library of Medicine. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023).[4] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link][1][5][6][7][8][9][10]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 4-Bromoisothiazole-3-carbonitrile|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]



